

# ethacrynic acid intravenous administration safety

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## Compound Focus: Ethacrynic Acid

CAS No.: 58-54-8

Cat. No.: S527494

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## Ethacrynic Acid (IV) - Safety & Dosing Overview

| Parameter                     | Specification   |
|-------------------------------|---|
| Approved Clinical Indications | Situations requiring rapid diuresis (e.g., acute pulmonary edema); impaired GI absorption [1] [2]   |
| Recommended Single Dose       | <b>0.5 to 1 mg/kg</b> ; occasionally a second dose may be needed. A single dose should not exceed <b>100 mg</b> in critical situations [3] [4]. |
| Onset of Action               | Within <b>5 minutes</b> [1] [5] [6]   |
| Peak Diuretic Effect          | Within <b>30 minutes</b> [5] [6]  |
| Major Safety Risks            | Profound electrolyte/water depletion, ototoxicity (hearing loss), acute hypotension [1] [5] [2]   |
| Critical Reconstitution       | Reconstitute 50 mg vial with 50 mL of <b>Sodium Chloride Injection</b> or <b>5% Dextrose Injection</b> [3].                                     |
| Administration Route          | Slow intravenous injection; <b>Do not</b> give IM or SC [3].  |

## Detailed Experimental Protocols & Safety Procedures

### Protocol 1: IV Reconstitution and Administration

This methodology ensures solution stability and safe delivery.

- **Reconstitution:** Aseptically reconstitute the 50 mg vial of sterile, lyophilized powder with 50 mL of Sodium Chloride Injection or 5% Dextrose Injection [3]. Solutions with a pH below 5 are not recommended [3].
- **Inspection:** Visually inspect the parenteral product for particulate matter and discoloration before administration. Do not use if either is present.
- **Administration:** Administer slowly by direct IV injection over a period of several minutes [3]. The drug can also be injected through the tubing of a running intravenous infusion [3].
- **Incompatibility:** **Do not mix** the solution with whole blood or its derivatives [3].

### Protocol 2: Monitoring for Toxicity and Adverse Events

Vigilant monitoring is required due to the drug's potency and rapid action.

- **Electrolyte & Renal Monitoring:** Perform frequent serum electrolyte (sodium, potassium, chloride, magnesium), CO<sub>2</sub>, and Blood Urea Nitrogen (BUN) determinations, especially early in therapy and during active diuresis [1] [2]. Monitor patient weight before and during treatment to gauge fluid loss [3].
- **Ototoxicity (Hearing Loss) Assessment:** Be alert to symptoms of ototoxicity, which can be transient or permanent [1] [5]. This can occur after a single dose, particularly with IV administration, high doses, or in patients with renal impairment [1] [5]. Monitor for:
  - **Tinnitus** (ringing in the ears)
  - **Vertigo** (a sense of spinning)
  - **A feeling of fullness in the ears**
  - **Hearing loss** [1] [2]
- **Hemodynamic Monitoring:** Monitor blood pressure closely for signs of acute hypotension resulting from vigorous diuresis and rapid plasma volume contraction [5].

## Critical Warnings & Troubleshooting Guide

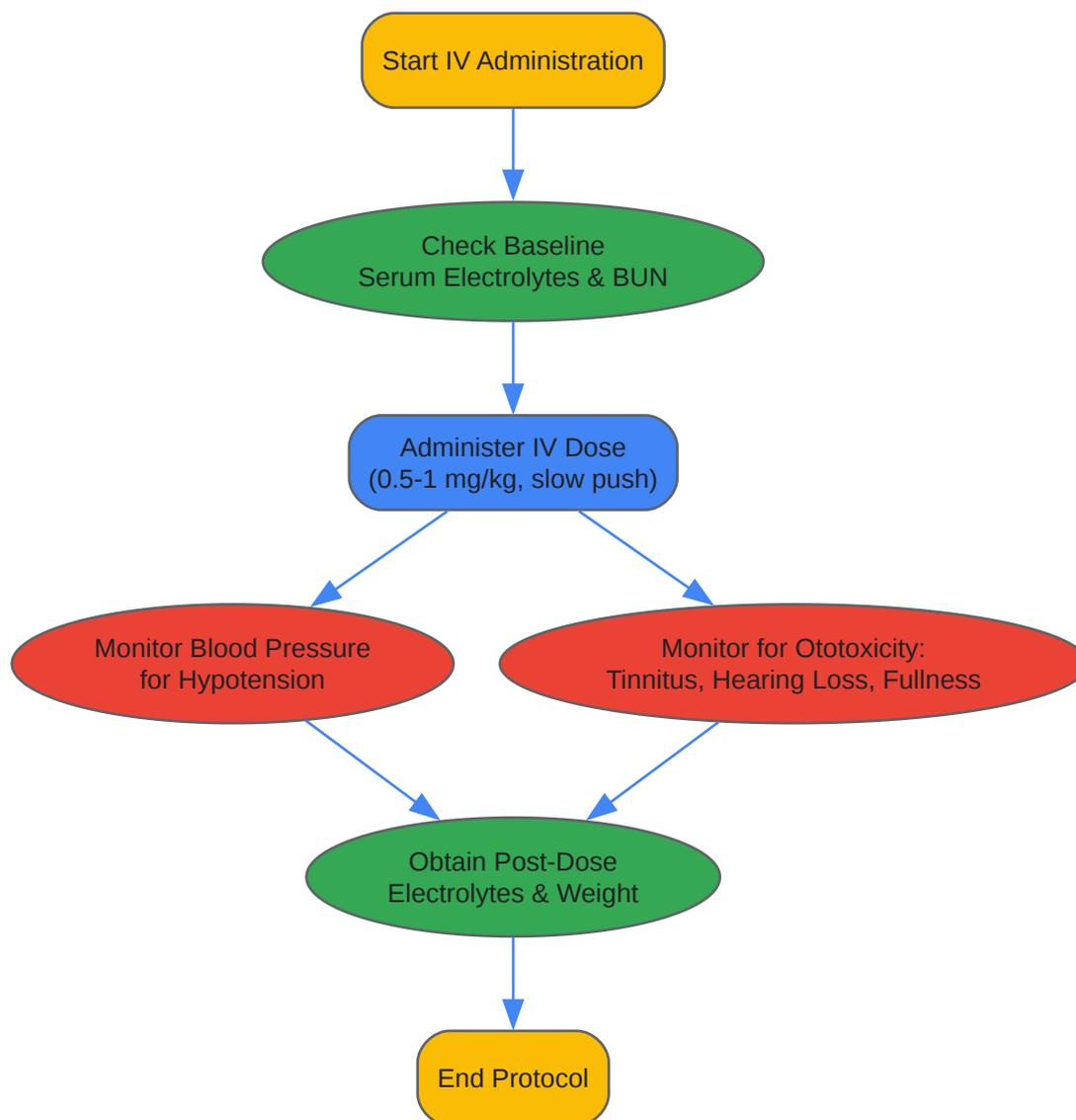
| Issue  | Potential Cause / Mechanism   | Preventive / Corrective Action  |
|--|---|---|
| <b>Severe Ototoxicity</b>                            | Dose-related toxicity; synergy with other ototoxic drugs [1] [5].                                       | Avoid concurrent use with other ototoxic drugs (e.g., aminoglycosides, cisplatin). Use the lowest effective dose. Discontinue drug if symptoms occur [1] [2]. |
| <b>Profound Diuresis &amp; Electrolyte Depletion</b> | Inhibition of Na <sup>+</sup> -K <sup>+</sup> -2Cl <sup>-</sup> symporter in the loop of Henle [5] [6]. | Initiate therapy with small doses. Monitor electrolytes and weight frequently. Ensure adequate electrolyte replacement [1] [2].                               |
| <b>Acute Hypotension</b>                             | Rapid contraction of plasma volume from vigorous diuresis [5].  | Avoid excessive and rapid weight loss. Monitor blood pressure closely, especially in elderly patients [1] [2].  |
| <b>Allergic Reaction</b>                             | Hypersensitivity to ethacrynic acid or any component of the product [1] [2].                            | Discontinue drug and do not readminister.   |
| <b>Severe Watery Diarrhea</b>                        | Idiosyncratic drug reaction [1] [2].  | Discontinue drug immediately and permanently. Do not readminister [1] [2].  |

## Key Experimental Considerations for Researchers

- **Unique Chemical Property:** **Ethacrynic acid** is valuable for *in vitro* or *in vivo* studies involving subjects with sulfonamide (sulfa) allergies, as it is the only loop diuretic that lacks a sulfonamide moiety [5] [6].
- **Emerging Research Applications:** Preclinical research has investigated **ethacrynic acid**'s potential as an adjuvant anticancer therapy due to its ability to inhibit glutathione transferase, an enzyme often overexpressed in tumor cells that confers drug resistance [5].
- **Venodilatory Effect:** Note that intravenous **ethacrynic acid** has a prompt venous dilatory effect, which can contribute to rapid relief of pulmonary congestion even before the onset of diuresis [6].

## Safety Monitoring Workflow

To help visualize the key safety monitoring steps during experimental administration, the following workflow outlines the critical checks:



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## References

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